molecular formula C22H24N2O3 B5121886 N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

货号 B5121886
分子量: 364.4 g/mol
InChI 键: IIWDEFQLOFQRBQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as BMK120, is a small molecule drug that has shown potential in the treatment of various types of cancers. It belongs to the class of isoxazole carboxamides and acts as a selective inhibitor of the PI3K/AKT/mTOR signaling pathway.

作用机制

N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide acts as a selective inhibitor of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer cells. This pathway plays a crucial role in cell growth, proliferation, and survival. By inhibiting this pathway, N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been shown to inhibit angiogenesis and metastasis, which are critical processes involved in cancer progression.
Biochemical and Physiological Effects
N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells through the inhibition of the PI3K/AKT/mTOR pathway. It has also been shown to inhibit angiogenesis and metastasis in preclinical studies. However, the exact biochemical and physiological effects of N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide on normal cells and tissues are not fully understood and require further investigation.

实验室实验的优点和局限性

One of the advantages of N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is its high selectivity for the PI3K/AKT/mTOR pathway, which reduces the risk of off-target effects. N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been shown to have good oral bioavailability and pharmacokinetic properties, making it a suitable candidate for clinical trials. However, one of the limitations of N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.

未来方向

There are several future directions for the research and development of N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide. One of the areas of focus is the identification of biomarkers that can predict the response of cancer cells to N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide treatment. Another area of research is the development of combination therapies that can enhance the efficacy of N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in the treatment of cancer. Additionally, the potential use of N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide in the treatment of other diseases such as Alzheimer's and Parkinson's requires further investigation. Finally, the development of new analogs of N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide with improved pharmacokinetic and pharmacodynamic properties is also an area of interest for future research.
Conclusion
N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a small molecule drug that has shown potential in the treatment of various types of cancers. It acts as a selective inhibitor of the PI3K/AKT/mTOR signaling pathway and has been extensively studied in preclinical trials. N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. However, further research is needed to fully understand the biochemical and physiological effects of N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide and to evaluate its safety and efficacy in clinical trials.

合成方法

N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can be synthesized using a multistep process that involves the reaction of 5-tert-butyl-2-methoxyphenylamine with 4-bromo-3-methylphenyl isoxazole-5-carboxylate, followed by the addition of phenylacetic acid and subsequent deprotection of the tert-butyl group. The final product is obtained after purification and characterization using various spectroscopic techniques.

科学研究应用

N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been extensively studied for its anticancer properties and has shown promising results in preclinical trials. It has been found to be effective against various types of cancer cells, including breast, lung, and prostate cancers. N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been shown to enhance the efficacy of other anticancer drugs when used in combination therapy. In addition, N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has been studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.

属性

IUPAC Name

N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-14-19(20(24-27-14)15-9-7-6-8-10-15)21(25)23-17-13-16(22(2,3)4)11-12-18(17)26-5/h6-13H,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWDEFQLOFQRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-2-methoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。